molecular formula C18H22Cl3N3O B14682031 1,2-Ethanediamine, N-(2-chloroethyl)-N'-(4-methoxy-9-acridinyl)-, dihydrochloride CAS No. 38915-11-6

1,2-Ethanediamine, N-(2-chloroethyl)-N'-(4-methoxy-9-acridinyl)-, dihydrochloride

Cat. No.: B14682031
CAS No.: 38915-11-6
M. Wt: 402.7 g/mol
InChI Key: KQYWVTNMCNFHNO-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The compound’s structure includes an acridine moiety, which is a tricyclic aromatic system, and a chloroethyl group, which is often associated with alkylating agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Acridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Chloroethyl Group: This step involves the reaction of the acridine derivative with 2-chloroethylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.

    Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology research.

    Medicine: Investigated for its potential anticancer properties due to its ability to alkylate DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride involves:

    Alkylation of DNA: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.

    Intercalation into DNA: The acridine moiety can intercalate between DNA base pairs, disrupting the double helix structure and interfering with transcription and replication.

    Inhibition of Enzymes: The compound may inhibit enzymes involved in DNA repair and replication, enhancing its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in cancer research.

    Mitoxantrone: An anthracenedione compound with similar DNA intercalating properties and used as an anticancer agent.

    Proflavine: Another acridine derivative with antimicrobial and anticancer properties.

Uniqueness

1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific combination of a chloroethyl group and an acridine moiety, which imparts both alkylating and intercalating properties. This dual functionality enhances its potential as a therapeutic agent and a research tool.

Properties

CAS No.

38915-11-6

Molecular Formula

C18H22Cl3N3O

Molecular Weight

402.7 g/mol

IUPAC Name

N-(2-chloroethyl)-N'-(4-methoxyacridin-9-yl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C18H20ClN3O.2ClH/c1-23-16-8-4-6-14-17(21-12-11-20-10-9-19)13-5-2-3-7-15(13)22-18(14)16;;/h2-8,20H,9-12H2,1H3,(H,21,22);2*1H

InChI Key

KQYWVTNMCNFHNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NCCNCCCl.Cl.Cl

Origin of Product

United States

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